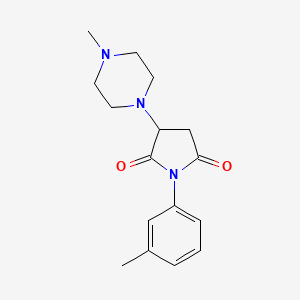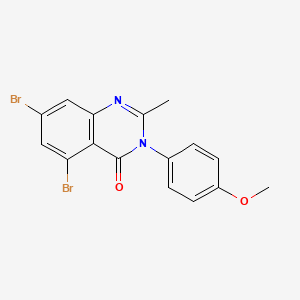![molecular formula C20H21NO2 B5118518 8-[4-(2-methylphenoxy)butoxy]quinoline](/img/structure/B5118518.png)
8-[4-(2-methylphenoxy)butoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[4-(2-methylphenoxy)butoxy]quinoline is a chemical compound that belongs to the class of quinolines. It is also known as MPBQ or 8-MPBQ. This compound has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 8-[4-(2-methylphenoxy)butoxy]quinoline is not fully understood. However, it is believed to act through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cancer. It has also been found to activate the Nrf2 pathway, which is involved in the antioxidant response. Furthermore, it has been suggested to bind to and inhibit the activity of certain enzymes involved in glucose metabolism and insulin signaling.
Biochemical and Physiological Effects:
8-[4-(2-methylphenoxy)butoxy]quinoline has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells. It has also been shown to induce cell death in cancer cells. Additionally, it has been reported to improve glucose tolerance and insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-[4-(2-methylphenoxy)butoxy]quinoline in lab experiments is its potential to exhibit multiple biological effects. This allows researchers to investigate various pathways and mechanisms simultaneously. Additionally, it has been reported to have low toxicity in animal models. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 8-[4-(2-methylphenoxy)butoxy]quinoline. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases. Another direction is the exploration of its role in glucose metabolism and insulin signaling. Additionally, further research is needed to elucidate its mechanism of action and to optimize its synthesis process. Overall, 8-[4-(2-methylphenoxy)butoxy]quinoline holds promise as a potential therapeutic agent and warrants further investigation.
Synthesemethoden
The synthesis of 8-[4-(2-methylphenoxy)butoxy]quinoline involves the reaction between 2-methylphenol, 1-bromo-4-(4-chlorobutoxy)benzene, and 8-hydroxyquinoline in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethyl sulfoxide or N,N-dimethylformamide. The product is then purified using column chromatography or recrystallization. The yield of the synthesis process is around 50-60%.
Wissenschaftliche Forschungsanwendungen
8-[4-(2-methylphenoxy)butoxy]quinoline has potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been investigated for its role in the regulation of glucose metabolism and insulin sensitivity.
Eigenschaften
IUPAC Name |
8-[4-(2-methylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-16-8-2-3-11-18(16)22-14-4-5-15-23-19-12-6-9-17-10-7-13-21-20(17)19/h2-3,6-13H,4-5,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGYYTYBEMFJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(2-Methylphenoxy)butoxy]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-chlorophenoxy)benzyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B5118445.png)

![2-ethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5118465.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine oxalate](/img/structure/B5118472.png)

![7-[4-(4-fluorophenyl)-1-piperazinyl]-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5118488.png)
![diethyl [3-(4-iodophenoxy)propyl]malonate](/img/structure/B5118492.png)
![2-(4-methoxyphenyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5118504.png)

![(4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5118515.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5118531.png)

![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)